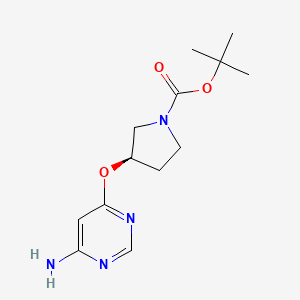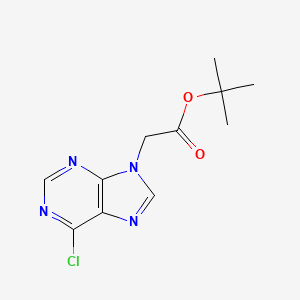
tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate” is a chemical compound with the molecular formula C11H14ClN5O2 . It is a purine derivative and has a molecular weight of 269.69 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14ClN5O2/c1-11(2,3)19-6(18)4-17-5-14-7-8(12)15-10(13)16-9(7)17/h5H,4H2,1-3H3,(H2,13,15,16) .Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 205-210°C . .Scientific Research Applications
Synthesis and Chemical Properties
Development of N2-Cbz-guanin-9-yl acetic acid Synthesis : An efficient, high-yielding synthesis pathway for N2-Cbz-guanin-9-yl acetic acid was developed, utilizing a five-step process. This synthesis involves the formation of N2-Boc protected purine from 2-amino-6-chloropurine, followed by base-controlled alkylations, leading to N9-tert-butyl acetate and N2-Cbz moieties. This process confirms the selectivities of reactions through X-ray crystallographic study and achieves an overall yield of 53% (Heuer-Jungemann et al., 2013).
Synthesis of 9-Substituted Derivatives : A series of 9-substituted derivatives of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate was synthesized. This synthesis was achieved by reacting tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate with different acid chlorides, highlighting the versatility of tert-butyl-based compounds in creating various chemical derivatives (Rao et al., 2013).
Application in Energy Storage
- Development of Redox-active Materials : Novel poly(3,6-dithienylcarbazole) derivatives were synthesized, including poly(tert-butyl 2-(3,6-di(thiophen-2-yl)-9H-carbazol-9-yl)acetate). These materials show significant potential as redox-active electrode materials in high-performance flexible and portable energy storage devices, demonstrating the utility of tert-butyl-based compounds in advanced energy technologies (Yigit & Güllü, 2017).
Catalysis and Organic Synthesis
- Iridium-catalyzed Alkylation of Acetates : Tert-butyl acetate was alkylated with primary alcohols and alpha,omega-diols using IrCl(cod) and tert-BuOK, showcasing an innovative method for the alkylation of acetates using alcohols as alkylating agents. This process represents a direct route to carboxylates, which are vital in organic and industrial chemistry (Iuchi, Obora, & Ishii, 2010).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-(6-chloropurin-9-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O2/c1-11(2,3)18-7(17)4-16-6-15-8-9(12)13-5-14-10(8)16/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOAUNKLMWOASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=NC2=C1N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

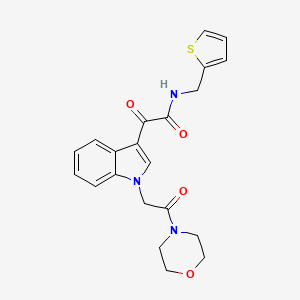
![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]thio}acetamide](/img/structure/B2536066.png)
methanone](/img/structure/B2536068.png)
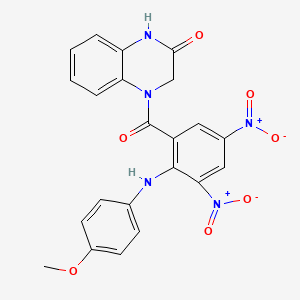
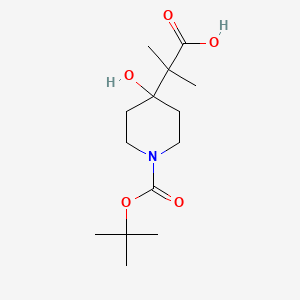
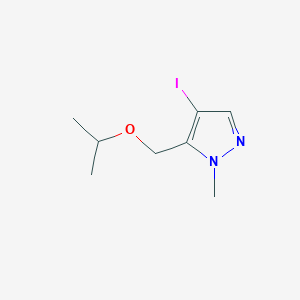
![2-(2-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2536076.png)
![N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2536077.png)
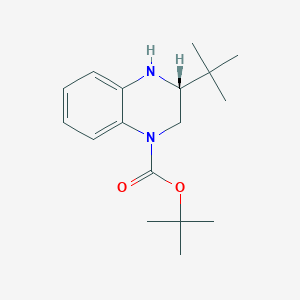
![3-methyl-4-oxo-1-phenyl-N-(4-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2536080.png)
![[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2536082.png)

![N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide](/img/structure/B2536087.png)
